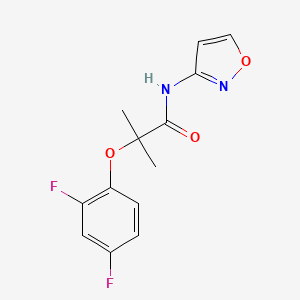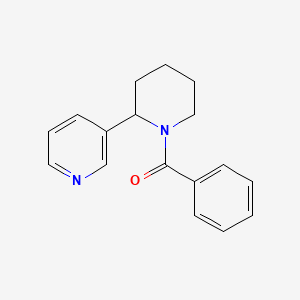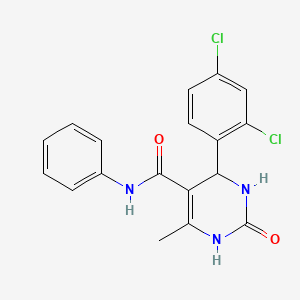![molecular formula C18H18ClN5O2 B5141305 1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)
1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as CP-724714, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-724714 belongs to the class of tyrosine kinase inhibitors, which have shown promising results in the treatment of cancer and other diseases.
Mécanisme D'action
CP-724714 works by inhibiting specific tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). By inhibiting these kinases, CP-724714 can block the signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
CP-724714 has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of angiogenesis. These effects have been observed in various cancer cell lines and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-724714 is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways. However, one of the limitations of CP-724714 is its potential toxicity, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for the research and development of CP-724714. One potential direction is the development of more potent and selective tyrosine kinase inhibitors that can overcome the limitations of CP-724714. Another direction is the exploration of CP-724714's potential therapeutic applications in other diseases beyond cancer, including autoimmune disorders and inflammatory diseases.
In conclusion, CP-724714 is a small molecule drug that has shown promising results in the treatment of cancer and other diseases. Its specificity for tyrosine kinases makes it a promising candidate for targeted therapy, although its potential toxicity may limit its use in clinical settings. Further research and development are needed to fully explore the potential of CP-724714 in various diseases.
Méthodes De Synthèse
CP-724714 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde with 2-pyrimidinecarboxylic acid, followed by the addition of piperazine and pyrrolidine. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
CP-724714 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, CP-724714 has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific tyrosine kinases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULBJLRIVUPJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)

![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)
![sodium 2-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B5141245.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)
![5-(2-methylphenyl)-N-[3-(3-pyridinyloxy)propyl]-1,2,4-triazin-3-amine](/img/structure/B5141270.png)
![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)
![[2-(2-hydroxyethoxy)benzylidene]malononitrile](/img/structure/B5141297.png)



![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5141330.png)